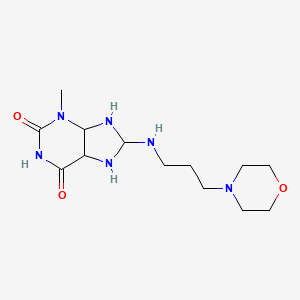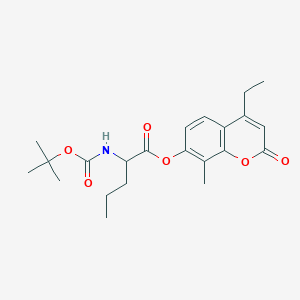
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a synthetic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a morpholine ring and a tetrahydropurine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Methyl Group: The methyl group at the 3-position is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final compound is assembled by coupling the morpholine-substituted intermediate with the tetrahydropurine core under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a tool compound to study cellular processes and molecular pathways.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-methyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Hydroxypropyl)-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Uniqueness
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to its specific structural features, such as the tetrahydropurine core and the morpholine ring
特性
分子式 |
C13H24N6O3 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C13H24N6O3/c1-18-10-9(11(20)17-13(18)21)15-12(16-10)14-3-2-4-19-5-7-22-8-6-19/h9-10,12,14-16H,2-8H2,1H3,(H,17,20,21) |
InChIキー |
LEZZENYYXMFRCY-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(C(=O)NC1=O)NC(N2)NCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12181105.png)

![7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12181125.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12181137.png)
![N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12181147.png)
![5-(2-{5-[(2-Phenylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-ylthio}acetyl) indolin-2-one](/img/structure/B12181157.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181162.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181166.png)
![1-(4-Fluorophenyl)-4-{[4-(2-methylpropanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12181170.png)



![1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12181187.png)
![[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B12181188.png)
